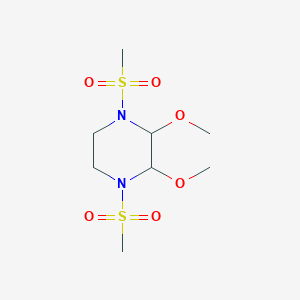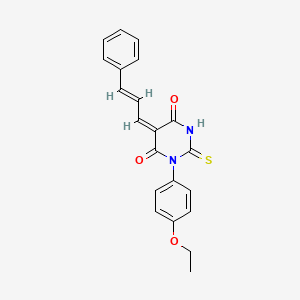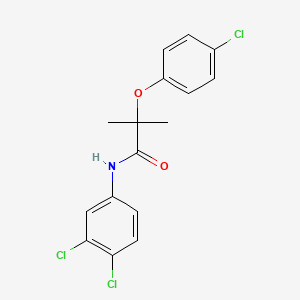![molecular formula C16H25NO B5053907 N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has since gained popularity as a recreational drug. However,
Mecanismo De Acción
MXE acts as an NMDA receptor antagonist by binding to the receptor's ion channel and preventing the influx of calcium ions. This inhibition of calcium influx leads to a decrease in neurotransmitter release, resulting in dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to affect various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also increases the release of glutamate, which can lead to excitotoxicity and neuronal damage. MXE has been shown to cause dissociative effects, such as altered perception, depersonalization, and derealization. It can also cause hallucinations, delusions, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages as a research tool. It is readily available and relatively inexpensive compared to other NMDA receptor antagonists. It also has a long half-life, which allows for prolonged effects. However, MXE has limitations as a research tool. Its recreational use has led to legal restrictions, making it difficult to obtain. It also has potential for abuse and can cause adverse effects, such as neurotoxicity and cognitive impairment.
Direcciones Futuras
Future research on MXE should focus on its potential therapeutic applications. MXE's NMDA receptor antagonism may have therapeutic potential for conditions such as depression, anxiety, and chronic pain. Further studies are needed to determine the safety and efficacy of MXE as a therapeutic agent. Additionally, research should focus on developing safer and more selective NMDA receptor antagonists that do not have the potential for abuse and adverse effects.
In conclusion, MXE is a dissociative anesthetic drug that has gained popularity as a recreational drug. However, its scientific research application as an NMDA receptor antagonist has shown potential for studying the role of the NMDA receptor in various physiological and pathological conditions. Further research should focus on its potential therapeutic applications and developing safer and more selective NMDA receptor antagonists.
Métodos De Síntesis
MXE can be synthesized by reacting 3-methylcyclohexanone with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form MXE hydrochloride.
Aplicaciones Científicas De Investigación
MXE has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. MXE acts as an NMDA receptor antagonist, which means it blocks the receptor's activity. This property of MXE has been used to study the role of the NMDA receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-6-5-8-15(12-13)17-11-10-14-7-3-4-9-16(14)18-2/h3-4,7,9,13,15,17H,5-6,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUVOKVGKVQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)

![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)

![N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5053874.png)
![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)
![N-allyl-N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5053904.png)
![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)